N-(1-Oxotetradecyl)sarcosine

Description

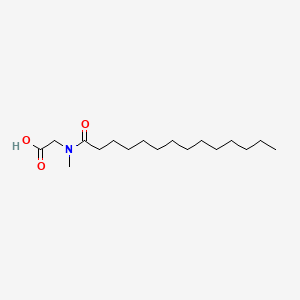

Structure

3D Structure

Properties

IUPAC Name |

2-[methyl(tetradecanoyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18(2)15-17(20)21/h3-15H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOZDSMNMIRDFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)N(C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068766 |

Source

|

| Record name | Glycine, N-methyl-N-(1-oxotetradecyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52558-73-3 |

Source

|

| Record name | Myristoyl sarcosinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52558-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-methyl-N-(1-oxotetradecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052558733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-methyl-N-(1-oxotetradecyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-methyl-N-(1-oxotetradecyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-oxotetradecyl)sarcosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTOYL SARCOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL6OI6P595 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-(1-Oxotetradecyl)sarcosine chemical and physical properties

An In-depth Technical Guide to N-(1-Oxotetradecyl)sarcosine

Introduction: Beyond a Simple Surfactant

This compound, also known in the field as N-Myristoylsarcosine, is an N-acyl derivative of the naturally occurring amino acid sarcosine (N-methylglycine).[1][2] Structurally, it is an amphiphilic molecule, featuring a hydrophobic 14-carbon tetradecanoyl (myristoyl) chain and a hydrophilic N-methylglycine head group. This architecture places it in the class of anionic surfactants, but its utility extends far beyond simple detergency.[3][4] Unlike harsh surfactants that can irreversibly denature sensitive biomolecules, this compound and its salts are recognized for their mildness, making them invaluable tools in biochemistry, molecular biology, and pharmaceutical sciences.[5][6]

This guide provides an in-depth examination of the core physicochemical properties of this compound, explores its mechanism of action, details its applications in research and drug development, and offers validated experimental protocols for its practical use.

Molecular Profile and Synthesis

Structural Characteristics

This compound's functionality is a direct result of its molecular structure. It consists of:

-

A Hydrophobic Tail: The C14 fatty acid chain (myristic acid) is lipophilic, enabling interaction with nonpolar environments such as the interior of cell membranes and the hydrophobic cores of proteins.

-

A Hydrophilic Head: The sarcosine moiety provides the molecule's water-soluble character. The carboxylate group has a pKa of approximately 3.6, meaning it is negatively charged at physiological pH.[7] The amide linkage makes the nitrogen atom pH-neutral.[7] This combination of a strong anionic head group and a substantial lipid tail defines its surface-active properties.

Synthesis Pathway

The synthesis of N-acyl sarcosinates is a well-established process, valued for its efficiency and environmental profile. The primary method involves the condensation of a fatty acid with sarcosine.

A common industrial synthesis for its sodium salt, Sodium Myristoyl Sarcosinate, involves reacting myristic acid with sarcosine, followed by neutralization with a base like sodium hydroxide.[6] An alternative, environmentally conscious approach utilizes the methyl ester of the fatty acid, which reacts with a sarcosine salt at elevated temperatures (140-160°C).[8] This method avoids the creation of soap byproducts and proceeds with high conversion rates.[8]

Caption: Synthesis workflow for this compound and its sodium salt.

Physicochemical Properties

The utility of this compound is defined by its physical and chemical characteristics, which are summarized below. Data for the sodium salt is often presented due to its higher water solubility and common use in formulations.

| Property | Value | Source(s) |

| Chemical Name | N-Methyl-N-(1-oxotetradecyl)glycine | [9] |

| Common Synonyms | N-Myristoylsarcosine, Myristoyl Sarcosinate | [5][9] |

| Molecular Formula | C₁₇H₃₃NO₃ (Acid) / C₁₇H₃₂NNaO₃ (Sodium Salt) | [9][10] |

| Molecular Weight | 299.45 g/mol (Acid) / 321.44 g/mol (Sodium Salt) | [9][10] |

| Appearance | White to off-white powder/solid | [6][10] |

| Solubility | Soluble in water (as sodium salt) | [10] |

| Classification | Anionic Surfactant | [4][11] |

| Key Functions | Cleansing agent, foam booster, hair/skin conditioning, enzyme inhibitor | [5][6] |

As an amphiphile, it effectively reduces surface tension at the air-water interface and forms micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC). This behavior is fundamental to its role as a detergent and solubilizing agent. N-acyl sarcosinates are known for their superior performance compared to conventional surfactants, particularly in their mildness, stability in hard water, and compatibility with other surfactant types.[4]

Applications in Research and Drug Development

While widely used in personal care products for its mild cleansing and foaming properties, the unique characteristics of this compound make it a valuable tool for scientists.[3][6]

Solubilization of Membrane Proteins

Integral membrane proteins are notoriously difficult to study due to their hydrophobic nature. They require detergents to be extracted from the lipid bilayer for purification and analysis.

-

Causality: Harsh detergents like Sodium Dodecyl Sulfate (SDS) can effectively solubilize these proteins but often do so by denaturing them, destroying their native conformation and biological activity. N-acyl sarcosinates, including the lauroyl and myristoyl variants, offer a milder alternative.[11] They can disrupt biological membranes and solubilize proteins while often preserving their structural integrity and function, making them suitable for applications like enzyme assays and structural biology studies.[12]

Enzyme Inhibition

N-acyl sarcosinates have been shown to inhibit specific enzymes. A notable example is their inhibition of hexokinase, an enzyme critical for glycolysis.[3] This property was famously leveraged in oral care products, where inhibiting acid production by oral bacteria helps reduce dental caries.[3] This inhibitory capability suggests potential applications in metabolic research and as a starting point for designing more targeted enzyme inhibitors.

Drug Delivery and Permeation Enhancement

The development of transdermal drug delivery systems is often limited by the low permeability of the skin's outermost layer, the stratum corneum.

-

Mechanism: Surfactants can enhance skin permeability by disrupting the highly organized lipid structure of the stratum corneum. N-Lauroylsarcosine, a close structural analog, has been demonstrated to significantly increase the transdermal delivery of molecules when combined with ethanol.[13] This suggests that this compound could be a valuable excipient in topical and transdermal formulations, helping to deliver active pharmaceutical ingredients (APIs) across the skin barrier. Its low irritation potential is a significant advantage in this context.[1]

The Sarcosine Backbone: A Link to Neurobiology

The parent molecule, sarcosine, is an area of active research in drug development, particularly for neurological disorders.[14] Sarcosine is known to be a competitive inhibitor of the type I glycine transporter (GlyT1) and a co-agonist at the NMDA receptor.[15][16][17] By inhibiting GlyT1, sarcosine increases the synaptic concentration of glycine, enhancing NMDA receptor function.[18][19] This mechanism has shown promise in ameliorating the negative and cognitive symptoms of schizophrenia.[18][20] While N-acylation alters the molecule's properties to make it a surfactant rather than a CNS-active agent, this connection provides a fascinating avenue for designing novel prodrugs or targeted delivery systems where the acyl chain could be cleaved by endogenous enzymes to release sarcosine at a specific site.

Experimental Protocols and Methodologies

Protocol: Solubilization of Membrane Proteins from Cultured Cells

This protocol provides a self-validating system for the gentle extraction of membrane proteins using Sodium N-(1-Oxotetradecyl)sarcosinate (Sodium Myristoyl Sarcosinate).

Materials:

-

Cell pellet from cultured cells expressing the protein of interest.

-

Phosphate-Buffered Saline (PBS), ice-cold.

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail.

-

Solubilization Buffer: Lysis Buffer containing 1% (w/v) Sodium N-(1-Oxotetradecyl)sarcosinate.

-

Microcentrifuge and tubes.

Procedure:

-

Cell Harvest: Start with a frozen or fresh cell pellet. Keep on ice at all times to minimize proteolytic degradation.

-

Washing: Resuspend the cell pellet in 10 volumes of ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant. This step removes media components that could interfere with the extraction.

-

Lysis: Resuspend the washed pellet in ice-cold Lysis Buffer. Incubate on ice for 15 minutes with occasional gentle vortexing to lyse the cells.

-

Membrane Fractionation: Centrifuge the lysate at 100,000 x g for 1 hour at 4°C (ultracentrifugation). The supernatant contains the soluble cytosolic proteins. The pellet contains the membrane fraction.

-

Solubilization: Carefully discard the supernatant. Resuspend the membrane pellet in ice-cold Solubilization Buffer. The volume should be chosen to achieve a target protein concentration (e.g., 1-5 mg/mL).

-

Incubation: Incubate the suspension on a rotator at 4°C for 1-2 hours. This allows the surfactant to intercalate into the membrane and solubilize the proteins.

-

Clarification (Validation Step): Centrifuge the solubilized sample at 100,000 x g for 1 hour at 4°C.

-

Supernatant: Contains the solubilized membrane proteins.

-

Pellet: Contains insoluble proteins and lipids.

-

-

Analysis: Carefully collect the supernatant. Determine the protein concentration using a detergent-compatible assay (e.g., BCA assay). The success of the solubilization can be validated by analyzing both the supernatant and the pellet fractions via SDS-PAGE and Western blotting for the protein of interest. A strong signal in the supernatant and a weak signal in the pellet indicate successful extraction.

Caption: Workflow for membrane protein extraction using N-acyl sarcosinate.

Conclusion

This compound is a highly versatile molecule whose properties are dictated by its elegant amphiphilic structure. Its efficacy as a mild surfactant makes it an indispensable tool for the solubilization and study of challenging membrane proteins. Furthermore, its demonstrated ability to act as an enzyme inhibitor and permeation enhancer, coupled with the intriguing neurobiological activity of its sarcosine precursor, positions it as a compound of significant interest for professionals in drug development and biomedical research. A thorough understanding of its chemical and physical properties is paramount to leveraging its full potential in designing next-generation therapeutics, formulations, and analytical methodologies.

References

- Glenn Corp. HAMPOSYL N-Acyl Sarcosinate Surfactants. [URL: https://glenncorp.

- Surface and thermodynamic parameters of sodium N-acyl sarcosinate surfactant solutions. (2025). Journal of Molecular Liquids. [URL: https://www.sciencedirect.com/science/article/pii/S016773222202685X]

- ChemBK. N-Lauroylsarcosine sodium salt - Physico-chemical Properties. (2022). [URL: https://www.chembk.com/en/chem/N-Lauroylsarcosine-sodium-salt]

- Cosmetics Info. Sodium Cocoyl Sarcosinate. [URL: https://cosmeticsinfo.

- Ataman Kimya. Sodium N-Lauroyl Sarcosinate (Sodium Lauroyl Sarcosinate). [URL: https://www.atamankimya.

- Wikipedia. Sodium lauroyl sarcosinate. [URL: https://en.wikipedia.

- PubChem. Sodium Lauroyl Sarcosinate. [URL: https://pubchem.ncbi.nlm.nih.

- Sigma-Aldrich. N-Lauroylsarcosine sodium salt SigmaUltra. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/333/708/l5777pis.pdf]

- Zhang, H. X., et al. (2009). The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. The Journal of Physiology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2727032/]

- Wikipedia. Sarcosine. [URL: https://en.wikipedia.org/wiki/Sarcosine]

- SERVA Electrophoresis GmbH. N-Lauroylsarcosine, Na-salt (30 % solution). (2002). [URL: https://www.serva.de/en/shop/p/n-lauroylsarcosine-na-salt-30-solution/]

- Understanding Sarcosine (N-Methylglycine, CAS 107-97-1): Applications in Industry and Emerging Research. [URL: https://www.aokchem.com/news/understanding-sarcosine-n-methylglycine-cas-107-97-1-applications-in-industry-and-emerging-research-83868591.html]

- The Versatility of Sarcosine (N-Methylglycine) in Everyday Products and Future Applications. [URL: https://www.aokchem.

- The Merck Index Online. Sarcosine. [URL: https://www.rsc.org/Merck-Index/monograph/m8479/sarcosine]

- Washington University School of Medicine. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. [URL: https://medicine.wustl.

- ECHEMI. Buy this compound Different Grade from Amitychem. [URL: https://www.echemi.com/products/pid2086301-n-1-oxotetradecylsarcosine.html]

- PubChem. (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine, compound with 2,2',2''-nitrilotri(ethanol) (1:1). [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6436478]

- Lin, C. H., et al. (2019). Therapeutic potential and underlying mechanism of sarcosine (N-methylglycine) in N-methyl-D-aspartate (NMDA) receptor hypofunction models of schizophrenia. Journal of Psychopharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/31294644/]

- The Good Scents Company. sodium myristoyl sarcosinate. [URL: http://www.thegoodscentscompany.

- Google Patents. RU2657243C2 - Method for producing sarcosinates of fatty acids. [URL: https://patents.google.

- ResearchGate. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine | Request PDF. [URL: https://www.researchgate.

- MedchemExpress. N-Lauroylsarcosine. [URL: https://www.medchemexpress.com/n-lauroylsarcosine.html]

- He, Y., & Bell, A. W. (1995). Synthesis of myristoyl CoA analogues and myristoyl peptides as inhibitors of myristoyl CoA:protein N-myristoyltransferase. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/7605942/]

- Perflavory. sodium myristoyl sarcosinate. [URL: http://www.perflavory.

- Zhang, H. X., et al. (2009). The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist. Neuropharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2836904/]

- PubChem. Sarcosinate. [URL: https://pubchem.ncbi.nlm.nih.

- Smolecule. Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt. [URL: https://www.smolecule.com/cas-30364-51-3-glycine-n-methyl-n-1-oxotetradecyl-sodium-salt.html]

- SpecialChem. SODIUM MYRISTOYL SARCOSINATE. [URL: https://cosmetics.specialchem.

- Cheméo. Chemical Properties of Sarcosine, n-hexanoyl-, tetradecyl ester. [URL: https://www.chemeo.com/cid/90-252-8/Sarcosine-n-hexanoyl-tetradecyl-ester]

- Lane, H. Y., et al. (2005). Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia. Biological Psychiatry. [URL: https://pubmed.ncbi.nlm.nih.gov/16198612/]

- Zhang, H. X., et al. (2009). The glycine transport inhibitor sarcosine is an inhibitory glycine receptor agonist. Neuropharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/19619564/]

- Thio, L. L., et al. (2009). The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. The Journal of Physiology. [URL: https://pubmed.ncbi.nlm.nih.gov/19433577/]

- Merck Millipore. Sarcosine CAS 107-97-1. [URL: https://www.merckmillipore.com/US/en/product/Sarcosine,MDA_CHEM-807666]

- Sigma-Aldrich. N-Methylglycine, Sarcosine. [URL: https://www.sigmaaldrich.com/US/en/search/sarcosine?facet=facet_related_category%3A%22Amino%20Acids%22&focus=products&page=1&perpage=30&sort=relevance&term=sarcosine&type=product_name]

Sources

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. Sarcosine - Wikipedia [en.wikipedia.org]

- 3. glenncorp.com [glenncorp.com]

- 4. researchgate.net [researchgate.net]

- 5. sodium myristoyl sarcosinate, 30364-51-3 [thegoodscentscompany.com]

- 6. specialchem.com [specialchem.com]

- 7. Sodium lauroyl sarcosinate - Wikipedia [en.wikipedia.org]

- 8. RU2657243C2 - Method for producing sarcosinates of fatty acids - Google Patents [patents.google.com]

- 9. echemi.com [echemi.com]

- 10. Buy Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt | 30364-51-3 [smolecule.com]

- 11. atamankimya.com [atamankimya.com]

- 12. N-Lauroylsarcosine, Na-salt (30 % solution) › Ionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]

- 13. medchemexpress.com [medchemexpress.com]

- 14. nbinno.com [nbinno.com]

- 15. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. profiles.wustl.edu [profiles.wustl.edu]

- 17. The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Therapeutic potential and underlying mechanism of sarcosine (N-methylglycine) in N-methyl-D-aspartate (NMDA) receptor hypofunction models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of N-methyl-N-(1-oxotetradecyl)glycine in various solvents

An In-Depth Technical Guide to the Solubility of N-methyl-N-(1-oxotetradecyl)glycine and Related Acyl Sarcosinates

Abstract

N-methyl-N-(1-oxotetradecyl)glycine, also known as N-myristoyl sarcosine, and its corresponding salts (sarcosinates) are anionic surfactants of significant interest in pharmaceutical sciences, drug development, and cosmetic formulations. Their utility is intrinsically linked to their amphiphilic nature and solubility characteristics across a spectrum of solvents. This technical guide provides a comprehensive analysis of the solubility of N-methyl-N-(1-oxotetradecyl)glycine, grounded in the broader context of acyl sarcosinates. We will explore the fundamental principles governing its solubility, present qualitative and quantitative data in various solvent systems, detail robust experimental protocols for solubility determination, and discuss applications where these properties are paramount. This document is intended for researchers, scientists, and formulation experts seeking to understand and leverage the unique solubility profile of this versatile surfactant.

Introduction to N-methyl-N-(1-oxotetradecyl)glycine

Chemical Structure and Nomenclature

N-methyl-N-(1-oxotetradecyl)glycine is an N-acyl derivative of sarcosine (N-methylglycine). Its structure consists of a hydrophobic 14-carbon alkyl chain (myristoyl group) derived from myristic acid, linked via an amide bond to the nitrogen atom of sarcosine, which provides the hydrophilic headgroup.

-

Systematic Name: Glycine, N-methyl-N-(1-oxotetradecyl)-[1]

-

Common Names: N-Myristoyl Sarcosine

-

CAS Number: 52558-73-3[1]

-

Molecular Formula: C₁₇H₃₃NO₃[1]

-

Molecular Weight: 299.45 g/mol [1]

This compound is an acid. In practical applications, it is frequently used in its salt form, most commonly as Sodium N-myristoyl sarcosinate , to enhance water solubility. Acyl sarcosines and their salts are considered modified fatty acids where the hydrocarbon chain is interrupted by an amidomethyl group, which imparts greater solubility and crystallinity compared to the parent fatty acid[2][3].

Physicochemical Properties

The defining characteristic of N-methyl-N-(1-oxotetradecyl)glycine is its amphiphilicity. The long hydrocarbon tail is lipophilic, while the N-methyl-glycine headgroup is hydrophilic and ionizable. This dual nature allows it to reduce surface tension at interfaces, a hallmark of surfactants[4]. The salt forms are generally more soluble in water and less affected by water hardness than common soaps[5].

Relevance in Research and Industry

Acyl sarcosinates are valued for their mildness, excellent foaming properties, and compatibility with other ingredients. Their applications are diverse:

-

Cosmetics: Used as primary or secondary surfactants in facial cleansers, body washes, and hair care products due to their gentle cleansing action[3][6].

-

Drug Development: Employed to solubilize membrane proteins for structural analysis and as penetration enhancers in topical formulations[2][7].

-

Biotechnology: Utilized in cell lysis buffers and to prevent non-specific binding in immunoassays.

-

Therapeutics: Some studies suggest potential anti-inflammatory properties, indicating a possible role in treating inflammatory skin conditions[4].

Fundamentals of Acyl Sarcosinate Solubility

The solubility of N-methyl-N-(1-oxotetradecyl)glycine is not a static value but is governed by a dynamic interplay of molecular and environmental factors.

Amphiphilic Nature and Micellization

In aqueous solutions, surfactant molecules exist as monomers at low concentrations. As the concentration increases, they reach a point known as the Critical Micelle Concentration (CMC), where they self-assemble into spherical or cylindrical aggregates called micelles. This process is a key aspect of their solubility behavior. The hydrophobic tails form the core of the micelle, shielded from the aqueous environment, while the hydrophilic heads form the outer corona. This aggregation dramatically increases the apparent solubility of the surfactant.

Key Factors Influencing Solubility

The solubility of acyl sarcosinates is highly dependent on several factors, as illustrated in the diagram below.

Caption: Key factors influencing the solubility of N-myristoyl sarcosine.

-

pH: The carboxylic acid group of N-myristoyl sarcosine has a specific pKa. Below this pKa, the molecule is protonated and largely uncharged, leading to very low water solubility. Above the pKa, it exists as the carboxylate anion (sarcosinate), which is significantly more water-soluble. Therefore, aqueous solubility is dramatically higher in neutral to alkaline conditions.

-

Alkyl Chain Length: Hydrophobicity increases with the length of the fatty acyl chain. Consequently, aqueous solubility tends to decrease as the chain length increases (e.g., lauroyl (C12) > myristoyl (C14) > stearoyl (C18)).

-

Counter-ion: The free acid form (N-myristoyl sarcosine) is generally insoluble in water.[5] Neutralization with a base to form a salt, such as sodium or ammonium myristoyl sarcosinate, drastically improves aqueous solubility.[5]

-

Temperature: For most surfactants, solubility in water increases with temperature up to a certain point known as the Krafft point. Below this temperature, the surfactant's solubility is limited, and excess surfactant exists in a crystalline or hydrated solid phase. Above the Krafft point, solubility increases sharply as micelles begin to form.

Solubility Profile in Various Solvents

The solubility of N-methyl-N-(1-oxotetradecyl)glycine and its salts varies significantly with the nature of the solvent.

Aqueous Systems

-

N-Myristoyl Sarcosine (Acid Form): Considered insoluble in water[5]. Its dissolution requires a pH above its pKa.

-

Sodium Myristoyl Sarcosinate (Salt Form): This salt is soluble in water, making it suitable for a wide range of aqueous formulations[4]. For comparison, the related sodium lauroyl sarcosinate has a reported water solubility of 293 g/L, and sodium cocoyl glycinate is also readily water-soluble[8][9].

Polar Organic Solvents

-

Alcohols (Methanol, Ethanol): The free acid, lauroyl sarcosine, is soluble in most organic solvents[5]. However, the sodium salt of lauroyl sarcosinate is described as only "slightly soluble in ethanol and methanol" when these are used as pure solvents[7]. Solubility is significantly improved in aqueous alcohol solutions[8]. The solubility of the parent amino acid, glycine, is known to decrease as the concentration of alcohol in water-alcohol mixtures increases[10][11].

-

Glycols and Glycerin: Lauroyl sarcosine (the free acid) is soluble in glycols and glycerin[5]. Sodium lauroyl sarcosinate is also soluble in glycerol[8].

Other Organic Solvents

The free acid form of acyl sarcosines is generally soluble in a range of organic solvents, including phosphate esters and aliphatic hydrocarbons, highlighting its lipophilic character[5].

Data Summary Table

| Compound Name | Solvent | Solubility | Reference |

| N-Myristoyl Sarcosine (Acid) | Water | Insoluble | [5] |

| Sodium Myristoyl Sarcosinate (Salt) | Water | Soluble | [4] |

| Lauroyl Sarcosine (Acid, C12 analogue) | Water | Insoluble | [5] |

| Lauroyl Sarcosine (Acid, C12 analogue) | Most Organic Solvents (Glycols, Esters) | Soluble | [5] |

| Sodium Lauroyl Sarcosinate (Salt, C12) | Water | 293 g/L | [8] |

| Sodium Lauroyl Sarcosinate (Salt, C12) | Ethanol, Methanol (pure) | Slightly Soluble | [7] |

| Sodium Lauroyl Sarcosinate (Salt, C12) | Aqueous Ethanol/Glycerol | Soluble | [8] |

Experimental Determination of Solubility

Accurate determination of solubility is critical for formulation development. Several robust methods can be employed. The general workflow involves preparing a saturated solution, separating the solid and liquid phases, and quantifying the dissolved solute.

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. atamankimya.com [atamankimya.com]

- 4. Buy Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt | 30364-51-3 [smolecule.com]

- 5. cir-safety.org [cir-safety.org]

- 6. specialchem.com [specialchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. chembk.com [chembk.com]

- 9. Sodium Cocoyl Glycinate [myskinrecipes.com]

- 10. Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Interaction of N-(1-Oxotetradecyl)sarcosine with Lipid Bilayers and Cell Membranes

This guide provides a comprehensive technical overview of the interactions between N-(1-Oxotetradecyl)sarcosine, also known as sodium N-lauroylsarcosinate or Sarkosyl, and both synthetic lipid bilayers and biological cell membranes. It is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this versatile anionic surfactant's mechanisms of action and its applications.

Introduction: The Molecular Profile of this compound

This compound is an anionic surfactant derived from sarcosine, a naturally occurring amino acid.[1] Its amphiphilic nature, characterized by a hydrophobic 12-carbon lauroyl chain and a hydrophilic carboxylate group, dictates its behavior in aqueous environments and its profound effects on lipid assemblies.[2][3] Unlike many other surfactants, the nitrogen atom in Sarkosyl is part of an amide linkage, rendering it neutrally charged across all aqueous pH levels.[3] The carboxylate group, with a pKa of approximately 3.6, is negatively charged in solutions with a pH greater than 5.5.[3] This unique molecular structure underpins its utility in a wide range of applications, from a gentle foaming agent in personal care products to a powerful tool in membrane protein research.[2]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C15H28NNaO3 | [4] |

| Molecular Weight | 293.38 g/mol | [4] |

| Appearance | White crystalline powder | [4] |

| Solubility in Water | Freely soluble | [2][4] |

| Critical Micelle Concentration (CMC) | ~14-15 mM | [5] |

| pH (10% aq. solution) | 7.0 - 9.0 | [4] |

Fundamental Interactions with Model Lipid Bilayers

The interaction of this compound with lipid bilayers is a concentration-dependent process that can range from simple partitioning into the membrane to complete solubilization into mixed micelles. Understanding these interactions is crucial for predicting its effects on complex biological membranes.

Partitioning and Intercalation at Sub-Micellar Concentrations

Below its critical micelle concentration (CMC), Sarkosyl monomers can insert into the lipid bilayer. The hydrophobic lauroyl tail partitions into the acyl chain region of the bilayer, while the charged sarcosine headgroup resides at the lipid-water interface. This intercalation disrupts the ordered packing of the lipid molecules, leading to an increase in membrane fluidity.[6] The extent of this fluidization is dependent on the lipid composition of the bilayer, with more ordered, saturated lipid membranes showing a greater relative change in fluidity upon surfactant incorporation.

Membrane Solubilization at and Above the CMC

As the concentration of Sarkosyl approaches and exceeds its CMC, a more dramatic interaction occurs: the solubilization of the lipid bilayer. This process is generally understood to proceed through a three-stage model:

-

Monomer Partitioning and Saturation: Initially, Sarkosyl monomers continue to partition into the bilayer until the membrane becomes saturated.

-

Formation of Mixed Micelles: As more surfactant is added, the bilayer begins to break down, forming small, disc-like mixed micelles composed of both lipid and Sarkosyl molecules.

-

Complete Solubilization: At high surfactant concentrations, the entire lipid bilayer is converted into spherical mixed micelles.

The efficiency of solubilization is influenced by factors such as temperature, ionic strength, and the lipid composition of the bilayer. For instance, the presence of cholesterol can increase the rigidity of the bilayer, making it more resistant to solubilization by detergents.[6]

Impact on Biological Cell Membranes

The interactions observed with model lipid bilayers provide a foundational understanding of how this compound affects the more complex environment of a biological cell membrane. Its ability to selectively disrupt membranes and solubilize proteins makes it an invaluable tool in cell biology and biochemistry.

Selective Solubilization of Membrane Components

One of the most significant properties of Sarkosyl is its ability to selectively solubilize membrane components. It has been demonstrated to preferentially disrupt the cytoplasmic (inner) membrane of Escherichia coli, while leaving the outer membrane largely intact under specific conditions.[7][8] This selectivity is a key advantage over harsher detergents like sodium dodecyl sulfate (SDS), which tend to solubilize all membrane proteins indiscriminately.[7] This property is exploited in protocols for the isolation and characterization of specific membrane-associated proteins.[7][8][9]

Solubilization and Stabilization of Membrane Proteins

This compound is widely used for the solubilization of membrane proteins from their native lipid environment.[9][10][11] It is considered a "mild" detergent that can often solubilize membrane proteins without causing significant conformational changes or denaturation.[9] This is crucial for maintaining the biological activity of the protein for subsequent functional and structural studies. The concentration of Sarkosyl used is critical; solubilization is most effective above the CMC, but higher concentrations can potentially be more damaging to the protein's structure.[5]

The presence of divalent cations, such as Mg2+, can significantly impact the solubilizing power of Sarkosyl. Mg2+ ions can prevent the solubilization of membrane proteins, likely by interacting with the anionic headgroups of the detergent and reducing their effective concentration.[7][9] This property can be leveraged to modulate the solubilization process.

Methodologies for Studying Surfactant-Membrane Interactions

A variety of biophysical techniques are employed to investigate the intricate interactions between this compound and lipid membranes. Each technique provides unique insights into different aspects of the interaction.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat changes that occur in a sample as it is heated or cooled. It is a powerful tool for studying the thermotropic phase behavior of lipid bilayers.[12][13][14] The introduction of a surfactant like Sarkosyl into a lipid bilayer will alter its phase transition temperature (Tm) and the enthalpy of the transition.

Experimental Protocol: DSC Analysis of Sarkosyl-Lipid Bilayer Interaction

-

Liposome Preparation: Prepare large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., DPPC, POPC) by extrusion.

-

Sample Preparation: Mix the liposome suspension with varying concentrations of this compound solution.

-

DSC Measurement:

-

Load the sample and a reference (buffer) into the DSC cells.

-

Equilibrate the system at a temperature below the expected phase transition.

-

Scan the temperature at a controlled rate (e.g., 1°C/min) through the phase transition region.

-

Record the differential heat flow as a function of temperature.

-

-

Data Analysis: Analyze the resulting thermograms to determine the onset temperature, peak temperature (Tm), and enthalpy (ΔH) of the phase transition. A broadening of the transition peak and a decrease in Tm are indicative of the fluidizing effect of the surfactant.

Caption: Workflow for DSC analysis of surfactant-lipid interactions.

Fluorescence Spectroscopy

Principle: Fluorescence spectroscopy utilizes fluorescent probes that are sensitive to their local environment.[15][16][17][18] Probes that partition into the lipid bilayer can report on changes in membrane fluidity, polarity, and order.

Experimental Protocol: Membrane Fluidity Measurement using a Solvatochromic Probe

-

Probe Labeling: Incorporate a solvatochromic fluorescent probe (e.g., Laurdan, NR12A) into the lipid vesicles during their preparation.[15][18]

-

Sample Preparation: Add varying concentrations of this compound to the labeled vesicle suspension.

-

Fluorescence Measurement:

-

Excite the sample at the probe's excitation wavelength.

-

Record the emission spectrum.

-

-

Data Analysis: Calculate the Generalized Polarization (GP) value, which is a ratiometric measurement of the emission intensity at two different wavelengths. A decrease in the GP value indicates an increase in membrane fluidity.

Caption: Workflow for fluorescence spectroscopy-based membrane fluidity analysis.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various aspects of drug development and biomedical research.

Permeation Enhancement

The ability of Sarkosyl to disrupt the ordered structure of the stratum corneum, the outermost layer of the skin, makes it an effective permeation enhancer for transdermal drug delivery. By increasing the fluidity of the lipid matrix, it facilitates the passage of drug molecules through the skin barrier.[3]

Drug Delivery Systems

This compound can be used in the formulation of novel drug delivery systems. For instance, it can form pH-sensitive vesicles in combination with cationic surfactants, which have potential applications for triggered drug release.[3][19][20] These vesicles can encapsulate drugs and release them in response to changes in the local pH environment.

In Vitro and In Vivo Research Applications

Beyond its direct applications in drug formulation, the sarcosine component of the molecule has been investigated for its own biological activities. Sarcosine is an inhibitor of the glycine transporter type 1 (GlyT1) and a co-agonist at the NMDA receptor.[21][22][23][24][25][26] This has led to research into its potential therapeutic effects in conditions such as schizophrenia, where NMDA receptor hypofunction is implicated.[27][28][29]

Conclusion

This compound is a multifaceted anionic surfactant with a well-defined mechanism of interaction with lipid bilayers and cell membranes. Its ability to partition into membranes, increase fluidity, and selectively solubilize components makes it an indispensable tool for researchers. From fundamental studies of membrane biophysics to the development of advanced drug delivery systems, the applications of Sarkosyl continue to expand. A thorough understanding of its physicochemical properties and its concentration-dependent effects is paramount for its effective and reliable use in scientific research and development.

References

-

Wróblewski, H., Burlot, R., & Thomas, D. (1979). Solubilization of Spiroplasma Citri Cell Membrane Proteins With the Anionic Detergent Sodium Lauroyl-Sarcosinate (Sarkosyl). Biochimie, 61(5-6), 723-730. [Link]

-

Filip, C., Fletcher, G., Wulff, J. L., & Earhart, C. F. (1973). Solubilization of the cytoplasmic membrane of Escherichia coli by the ionic detergent sodium-lauryl sarcosinate. Journal of bacteriology, 115(3), 717–722. [Link]

-

Frankel, S., Sohn, R., & Leinwand, L. (1991). The use of sarkosyl in generating soluble protein after bacterial expression. Proceedings of the National Academy of Sciences of the United States of America, 88(4), 1192–1196. [Link]

-

ResearchGate. (2015). Can sarkosyl be used for the solubilization of Inclusion Bodies? ResearchGate. [Link]

-

Ataman Kimya. (n.d.). SODIUM N-LAUROYLSARCOSINATE. Ataman Kimya. [Link]

-

Wikipedia. (2023). Sodium lauroyl sarcosinate. Wikipedia. [Link]

-

Ataman Kimya. (n.d.). Sodium N-Lauroyl Sarcosinate (Sodium Lauroyl Sarcosinate). Ataman Kimya. [Link]

-

Ghosh, S., & Dey, J. (2011). Interaction of sodium N-lauroylsarcosinate with N-alkylpyridinium chloride surfactants: spontaneous formation of pH-responsive, stable vesicles in aqueous mixtures. Journal of colloid and interface science, 358(1), 199–208. [Link]

-

Filip, C., Fletcher, G., Wulff, J. L., & Earhart, C. F. (1973). Solubilization of the Cytoplasmic Membrane of Escherichia coli by the Ionic Detergent Sodium-Lauryl Sarcosinate. Journal of Bacteriology, 115(3), 717-722. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Lauroylsarcosine, sodium. PubChem. [Link]

-

Ataman Kimya. (n.d.). SODIUM LAURYL SARCOSINATE. Ataman Kimya. [Link]

-

ResearchGate. (2011). Interaction of Sodium N-lauroylsarcosinate with N-alkylpyridinium chloride surfactants: Spontaneous formation of pH-responsive, stable vesicles in aqueous mixtures. ResearchGate. [Link]

-

Lewis, R. N., & McElhaney, R. N. (1993). Calorimetric and spectroscopic studies of the thermotropic phase behavior of lipid bilayer model membranes composed of a homologous series of linear saturated phosphatidylserines. Biophysical journal, 64(1), 143–155. [Link]

-

ResearchGate. (2019). Does presence of sarkosyl affect protein crystallization? ResearchGate. [Link]

-

Koller, J., Meßner, M., Funke, M., Krainer, G., & Keller, S. (2020). Dissecting the mechanisms of environment sensitivity of smart probes for quantitative assessment of membrane properties. Biochimica et biophysica acta. Biomembranes, 1862(11), 183420. [Link]

-

The Science Behind Sarcosine: From Biodegradable Surfactants to Health Innovations. (n.d.). LinkedIn. [Link]

-

Frankel, S., Sohn, R., & Leinwand, L. (1991). The use of sarkosyl in generating soluble protein after bacterial expression. Proceedings of the National Academy of Sciences of the United States of America, 88(4), 1192-1196. [Link]

-

Reboul, E., Gontero, B., & Thong-praditchote, S. (2018). Micellar lipid composition affects micelle interaction with class B scavenger receptor extracellular loops. Journal of lipid research, 59(11), 2119–2126. [Link]

-

Wikipedia. (2023). Membrane fluidity. Wikipedia. [Link]

-

Mabrey, S., & Sturtevant, J. M. (1978). A scanning calorimetric study of small molecule-lipid bilayer mixtures. Biochimica et biophysica acta, 511(2), 260–267. [Link]

-

Heerklotz, H., & Seelig, J. (2007). Thermodynamics of Lipid Membrane Solubilization by Sodium Dodecyl Sulfate. Biophysical Journal, 92(9), 3179-3190. [Link]

-

Tsai, G., Lane, H. Y., Yang, P., Chong, M. Y., & Lange, N. (2004). Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia. Biological psychiatry, 55(5), 452–456. [Link]

-

Zhang, H. X., Hyrc, K., & Thio, L. L. (2009). The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. The Journal of physiology, 587(Pt 13), 3207–3220. [Link]

-

Di Rienzo, C., Gratton, E., Beltram, F., & Cardarelli, F. (2013). Quantifying membrane binding and diffusion with fluorescence correlation spectroscopy diffusion laws. Biophysical journal, 105(1), 111–119. [Link]

-

Galdones, E., & Tieleman, D. P. (2021). The Effect of Cholesterol in SOPC Lipid Bilayers at Low Temperatures. Membranes, 11(11), 856. [Link]

-

Zhang, H. X., Hyrc, K., & Thio, L. L. (2009). The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. The Journal of physiology, 587(Pt 13), 3207-3220. [Link]

-

Zhang, H. X., Hyrc, K., & Thio, L. L. (2009). The glycine transport inhibitor sarcosine is an inhibitory glycine receptor agonist. Neuropharmacology, 57(5-6), 560–565. [Link]

-

Wawrezinieck, L., Rigneault, H., Marguet, D., & Lenne, P. F. (2008). New concepts for fluorescence correlation spectroscopy on membranes. Physical chemistry chemical physics : PCCP, 10(24), 3487–3497. [Link]

-

The Impact of Lipid Digestion on the Dynamic and Structural Properties of Micelles. (2020). Small. [Link]

-

Lewis, R. N., Mannock, D. A., & McElhaney, R. N. (2007). Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. Methods in molecular biology (Clifton, N.J.), 400, 171–195. [Link]

-

Ma, Y., & Yang, L. (2010). High-throughput fluorescence assay for membrane-protein interaction. Analytical biochemistry, 401(1), 127–132. [Link]

-

Malek, A., & Adamcik, J. (2021). Micellar Composition Affects Lipid Accretion Kinetics in Molecular Dynamics Simulations: Support for Lipid Network Reproduction. Life, 11(7), 652. [Link]

-

Moreno, M. J., & Bastos, M. (2020). Permeation of a Homologous Series of NBD-Labeled Fatty Amines through Lipid Bilayers: A Molecular Dynamics Study. Membranes, 10(11), 316. [Link]

-

Danylchuk, D. I., & Sezgin, E. (2023). Quantifying Fluorescence Lifetime Responsiveness of Environment-Sensitive Probes for Membrane Fluidity Measurements. The journal of physical chemistry. B, 127(40), 8637–8648. [Link]

-

ResearchGate. (2009). The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. ResearchGate. [Link]

-

ResearchGate. (2021). (PDF) Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus. ResearchGate. [Link]

-

Tseng, H. T., Chen, C. Y., & Liao, T. Y. (2021). Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus. International journal of molecular sciences, 22(22), 12282. [Link]

-

Huang, C. C., Wei, I. H., Huang, C. L., Chen, K. T., Tsai, M. C., & Tsai, G. E. (2017). Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials. Journal of biomedical science, 24(1), 11. [Link]

-

Chodounska, H., & Slaninova, J. (2005). Sarcosine-Based Glycine Transporter Type-1 (GlyT-1) Inhibitors Containing Pyridazine Moiety: A Further Search for Drugs with Potential to Influence Schizophrenia Negative Symptoms. Journal of medicinal chemistry, 48(19), 6066–6075. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Sodium N-lauroylsarcosinate | 137-16-6 [chemicalbook.com]

- 3. Sodium lauroyl sarcosinate - Wikipedia [en.wikipedia.org]

- 4. Sodium Lauroylsarcosinate or Sarkosyl BP Ph Eur Manufacturers, SDS [mubychem.com]

- 5. researchgate.net [researchgate.net]

- 6. Membrane fluidity - Wikipedia [en.wikipedia.org]

- 7. Solubilization of the cytoplasmic membrane of Escherichia coli by the ionic detergent sodium-lauryl sarcosinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solubilization of the Cytoplasmic Membrane of Escherichia coli by the Ionic Detergent Sodium-Lauryl Sarcosinate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solubilization of Spiroplasma citri cell membrane proteins with the anionic detergent sodium lauroyl-sarcosinate (Sarkosyl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. [PDF] The use of sarkosyl in generating soluble protein after bacterial expression. | Semantic Scholar [semanticscholar.org]

- 12. Calorimetric and spectroscopic studies of the thermotropic phase behavior of lipid bilayer model membranes composed of a homologous series of linear saturated phosphatidylserines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A scanning calorimetric study of small molecule-lipid bilayer mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dissecting the mechanisms of environment sensitivity of smart probes for quantitative assessment of membrane properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantifying membrane binding and diffusion with fluorescence correlation spectroscopy diffusion laws - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New concepts for fluorescence correlation spectroscopy on membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantifying Fluorescence Lifetime Responsiveness of Environment-Sensitive Probes for Membrane Fluidity Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Interaction of sodium N-lauroylsarcosinate with N-alkylpyridinium chloride surfactants: spontaneous formation of pH-responsive, stable vesicles in aqueous mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The glycine transport inhibitor sarcosine is an inhibitory glycine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Sarcosine-Based Glycine Transporter Type-1 (GlyT-1) Inhibitors Containing Pyridazine Moiety: A Further Search for Drugs with Potential to Influence Schizophrenia Negative Symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Protein Binding Affinity and Characteristics of N-(1-Oxotetradecyl)sarcosine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

N-(1-Oxotetradecyl)sarcosine, also known as N-myristoylsarcosine, is a fascinating molecule at the intersection of lipid and amino acid biochemistry. Its unique structure, featuring a 14-carbon saturated fatty acid (myristic acid) linked to the N-methylated amino acid sarcosine, suggests a significant role in mediating protein interactions, particularly at membrane interfaces. This guide provides a comprehensive technical overview of the anticipated protein binding affinity and characteristics of this compound. We will explore its biochemical properties, delve into the mechanistic principles of its interaction with proteins, and provide detailed experimental protocols for characterizing these binding events. This document is intended to serve as a foundational resource for researchers investigating the functional roles of acylated amino acids in cellular processes and for professionals in drug development exploring novel therapeutic modalities.

Introduction: The Significance of Acylated Amino Acids

Acylation, the attachment of a fatty acid to a protein or a small molecule, is a critical post-translational modification that governs a vast array of cellular functions.[1][2] The addition of a lipid moiety, such as the myristoyl group in this compound, dramatically alters the hydrophobicity of the parent molecule, profoundly influencing its localization, protein-protein interactions, and signaling capabilities.[1][3][4]

N-myristoylation of proteins, for instance, is a well-established mechanism for targeting proteins to cellular membranes, including the plasma membrane and the Golgi apparatus.[1][5] This modification is not merely a passive anchor; it can act as a molecular switch, modulating protein conformation and function upon ligand binding or other cellular signals.[2]

Sarcosine (N-methylglycine) itself is a naturally occurring amino acid derivative involved in various metabolic pathways.[6][7][8] It is an intermediate in glycine metabolism and has been investigated for its role as a glycine transporter 1 (GlyT1) inhibitor and an NMDA receptor co-agonist.[9][10][11][12][13][14] The conjugation of myristic acid to sarcosine creates an amphipathic molecule with the potential for unique protein binding characteristics, distinct from both of its constituent parts.

This guide will focus on the theoretical and practical aspects of studying the protein binding of this compound, drawing parallels from the extensive research on N-myristoylated proteins and other acylated sarcosine derivatives.

Biochemical Profile of this compound

To understand the protein binding characteristics of this compound, it is essential to first consider its fundamental biochemical properties.

| Property | Description | Implication for Protein Binding |

| Structure | A 14-carbon saturated fatty acid (myristoyl group) linked via an amide bond to the nitrogen atom of sarcosine (N-methylglycine). | The myristoyl tail provides a strong hydrophobic character, driving interactions with nonpolar regions of proteins or insertion into lipid bilayers. The sarcosine headgroup, with its carboxyl and N-methyl groups, offers potential for polar and ionic interactions. |

| Amphipathicity | Possesses both a hydrophobic tail and a hydrophilic headgroup. | This dual nature suggests a propensity to interact with proteins at interfaces, such as the surface of membranes or within hydrophobic pockets that also feature polar residues. |

| Solubility | Expected to have low aqueous solubility and a tendency to form micelles above a critical micelle concentration (CMC), similar to other detergents like sarkosyl.[15][16] | Experimental conditions must be carefully controlled to distinguish between monomeric binding and non-specific interactions with protein aggregates or micelles. |

| Metabolism | Acyl sarcosines can be absorbed and are metabolized by cytochrome P-450 enzymes.[6][17] | The in vivo stability and concentration of this compound will influence its biological activity and protein interactions. |

Principles of Protein Interaction

The interaction of this compound with proteins is likely governed by a combination of forces:

-

Hydrophobic Interactions: The primary driving force for binding will be the entropic gain from the release of ordered water molecules surrounding the myristoyl chain as it inserts into a hydrophobic pocket of a protein.

-

Van der Waals Forces: Close packing of the myristoyl chain within a protein binding site will be stabilized by these short-range attractive forces.

-

Hydrogen Bonding and Electrostatic Interactions: The carboxylate of the sarcosine headgroup can form hydrogen bonds with donor groups on the protein, and electrostatic interactions with positively charged residues like lysine and arginine. The N-methyl group may also participate in weaker hydrophobic interactions.

It is plausible that this compound could function as:

-

A competitive inhibitor: By mimicking an endogenous lipidated substrate, it could bind to the active site of an enzyme, blocking its function.

-

An allosteric modulator: Binding to a site distinct from the active site could induce a conformational change that alters the protein's activity.

-

A disruptor of protein-protein interactions: By binding at an interface, it could prevent the formation of protein complexes.

Methodologies for Characterizing Protein Binding

A multi-faceted approach is necessary to fully characterize the binding of this compound to a target protein. The following section outlines key experimental protocols. The study of lipid-protein interactions is crucial for understanding the roles of proteins in lipid metabolism, transport, and signaling.[18][19]

Initial Screening for Interactions

A simple and effective initial screen for identifying proteins that bind to this compound is the Protein-Lipid Overlay Assay .[18][19]

Protocol: Protein-Lipid Overlay Assay

-

Lipid Spotting: Dissolve this compound in a suitable organic solvent (e.g., chloroform/methanol mixture). Spot a small volume (1-2 µL) onto a nitrocellulose or PVDF membrane and allow the solvent to evaporate completely. Include positive and negative lipid controls.

-

Blocking: Block the membrane with a solution of 3-5% fatty-acid-free Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific protein binding.

-

Protein Incubation: Incubate the membrane with a solution containing the purified protein of interest (or a cell lysate) at a suitable concentration (e.g., 1-10 µg/mL in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the membrane extensively with TBST (3 x 10 minutes) to remove unbound protein.

-

Detection: Detect the bound protein using a specific primary antibody against the protein of interest, followed by an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and chemiluminescent detection.

Causality Behind Experimental Choices:

-

Fatty-acid-free BSA: Standard BSA can contain contaminating lipids that would lead to high background. Using fatty-acid-free BSA is critical for achieving a good signal-to-noise ratio.

-

Nitrocellulose/PVDF Membrane: These membranes have a high affinity for lipids, allowing for their immobilization.

Quantitative Analysis of Binding Affinity

Once an interaction is identified, quantitative methods are required to determine the binding affinity (e.g., the dissociation constant, Kd).

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of Kd, stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[18][19][20]

Protocol: Isothermal Titration Calorimetry

-

Sample Preparation: Prepare a solution of the target protein in a well-defined buffer. Prepare a solution of this compound in the same buffer. It is crucial to accurately determine the concentrations of both the protein and the ligand. Due to its low aqueous solubility, this compound may need to be dissolved with the aid of a co-solvent (e.g., DMSO), but the final concentration of the co-solvent must be identical in both the protein and ligand solutions to minimize heat of dilution effects.

-

Instrument Setup: Equilibrate the ITC instrument to the desired temperature. Load the protein solution into the sample cell and the this compound solution into the injection syringe.

-

Titration: Perform a series of small injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection. A control experiment, injecting the ligand into the buffer alone, should be performed to determine the heat of dilution.

-

Data Analysis: Integrate the heat flow peaks for each injection and subtract the heat of dilution. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters.

Self-Validating System: The consistency of the thermodynamic data (Kd, ΔH, and n) across replicate experiments and the goodness of the fit of the binding model to the experimental data provide internal validation of the results.

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte in solution to a ligand immobilized on the chip.[18][19]

Protocol: Surface Plasmon Resonance

-

Chip Immobilization: Covalently immobilize the target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). The immobilization level should be optimized to avoid mass transport limitations.

-

Analyte Preparation: Prepare a series of dilutions of this compound in a running buffer. The buffer should contain a small amount of a non-ionic surfactant (e.g., P20) to prevent non-specific binding.

-

Binding Analysis: Inject the different concentrations of this compound over the immobilized protein surface and a reference surface (without protein). Monitor the change in the SPR signal (response units, RU) over time.

-

Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Authoritative Grounding: The choice of immobilization strategy and the kinetic model for data fitting should be justified based on the nature of the protein and the expected binding mechanism, with reference to established SPR guidelines.

Structural Analysis of the Binding Site

Identifying the specific binding site of this compound on a protein provides invaluable mechanistic insights.

These structural biology techniques can provide atomic-level details of the protein-ligand interaction.[20] For X-ray crystallography, the protein is co-crystallized with this compound, and the resulting electron density map reveals the binding pose. For NMR, chemical shift perturbation experiments can identify the amino acid residues in the binding site.

Visualization of Experimental Workflows and Potential Pathways

Experimental Workflow for Characterizing Protein Binding

Caption: Workflow for characterizing protein binding.

Potential Signaling Pathway Modulation

Caption: Potential modulation of a signaling pathway.

Implications for Drug Development

The unique properties of this compound make it an intriguing molecule for drug development. Its ability to interact with proteins at membrane interfaces could be exploited to target signaling pathways that are difficult to modulate with traditional small molecules. For example, it could be used to disrupt protein-protein interactions that are dependent on membrane localization. Furthermore, its structural similarity to endogenous signaling lipids may result in favorable toxicological profiles. The versatility of sarcosine as a pharmaceutical intermediate further enhances its potential in the synthesis of more complex drug candidates.[21]

Conclusion

This compound represents a compelling area of research with significant potential in both basic science and therapeutic development. While direct experimental data on its protein binding characteristics is emerging, a robust framework for its investigation can be constructed from our understanding of N-myristoylation and the biophysical principles of lipid-protein interactions. The methodologies outlined in this guide provide a clear path forward for researchers to elucidate the specific protein targets of this compound and to unravel its functional roles in cellular physiology and disease.

References

- Studying Lipid-Protein Interactions Using Protein-Lipid Overlay and Protein-Liposome Association Assays. Methods in Molecular Biology.

- Studying Lipid–Protein Interactions Using Protein–Lipid Overlay and Protein–Liposome Association Assays.

- Emerging methodologies to investigate lipid–protein interactions. PMC - NIH.

- Sarcosine. PubChem - NIH.

- Membrane interaction of small N-myristoylated peptides: implications for membrane anchoring and protein-protein associ

- The Science Behind Sarcosine: From Biodegradable Surfactants to Health Innov

- Protein N-Myristoylation.

- Myristoyl

- The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs

- N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses. PubMed Central.

- Lauroylsarcosine. PubChem - NIH.

- Sarcosine. Wikipedia.

- Sarcosine – Knowledge and References. Taylor & Francis.

- The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs

- S-Myristoylation: Functions, Regulation, and Experimental Insights.

- The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist. PMC - NIH.

- The glycine transport inhibitor sarcosine is an inhibitory glycine receptor agonist. PubMed.

- Sarcosine (N-Methylglycine). MedchemExpress.com.

- The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine.

- Insoluble protein purification with sarkosyl: facts and precautions. PubMed.

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Myristoylation - Wikipedia [en.wikipedia.org]

- 3. Membrane interaction of small N-myristoylated peptides: implications for membrane anchoring and protein-protein association - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]

- 6. Sarcosine | C3H7NO2 | CID 1088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sarcosine - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The glycine transport inhibitor sarcosine is an inhibitory glycine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Insoluble protein purification with sarkosyl: facts and precautions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lauroylsarcosine | C15H29NO3 | CID 7348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Studying Lipid-Protein Interactions Using Protein-Lipid Overlay and Protein-Liposome Association Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Studying Lipid–Protein Interactions Using Protein–Lipid Overlay and Protein–Liposome Association Assays | Springer Nature Experiments [experiments.springernature.com]

- 20. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. nbinno.com [nbinno.com]

Enzymatic degradation pathways for N-(1-Oxotetradecyl)sarcosine

An In-Depth Technical Guide to the Enzymatic Degradation of N-(1-Oxotetradecyl)sarcosine

Executive Summary

This compound, also known as N-myristoylsarcosine, is an N-acyl amino acid widely utilized as a surfactant in personal care products and as an excipient in pharmaceutical formulations. Understanding its metabolic fate is critical for assessing its safety, biocompatibility, and environmental impact. This technical guide provides a comprehensive overview of the proposed enzymatic degradation pathways for this compound, designed for researchers, scientists, and drug development professionals. We postulate a primary two-stage degradation process initiated by the hydrolytic cleavage of the amide bond, followed by the independent catabolism of the resulting myristic acid and sarcosine moieties through well-established metabolic pathways. This guide synthesizes current knowledge, presents detailed experimental protocols to investigate this pathway, and offers insights into the key enzymatic players, including acylamino acid-releasing enzymes and sarcosine dehydrogenase.

Introduction: The Biochemical Context of this compound

This compound is an amphiphilic molecule consisting of a saturated 14-carbon fatty acid (myristic acid) linked to the amino acid sarcosine (N-methylglycine) via an amide bond. This structure confers surfactant properties, making it valuable in cosmetics and as a gentle cleansing agent.[1][2] From a biochemical standpoint, it is recognized that N-acyl sarcosines are generally metabolized in the body back into their constituent components: the fatty acid and sarcosine.[3] This degradation is fundamental to the compound's favorable safety profile, as both myristic acid and sarcosine are endogenous molecules with well-characterized metabolic pathways.

This guide provides the theoretical framework and practical methodologies to elucidate the specific enzymatic processes governing this breakdown.

The Core Degradation Hypothesis: A Two-Stage Pathway

The metabolic breakdown of this compound is logically proposed to occur in two major stages:

-

Stage 1: Initial Hydrolysis. The primary and rate-limiting step is the enzymatic hydrolysis of the stable amide bond, releasing myristic acid and sarcosine. This reaction requires a specific hydrolase capable of recognizing the N-acyl amino acid structure.

-

Stage 2: Independent Catabolism. The liberated myristic acid and sarcosine enter their respective, distinct catabolic pathways within the cell—β-oxidation for the fatty acid and mitochondrial oxidation for sarcosine.

Caption: High-level overview of the proposed two-stage degradation pathway.

Part 1: The Initiating Hydrolysis – Cleavage of the Amide Bond

The hydrolysis of the N-acyl linkage is the gateway to the complete catabolism of the molecule. While no single enzyme has been definitively identified for this compound, several classes of hydrolases are strong candidates based on their known substrate specificities.

Candidate Enzyme Classes

-

Acylamino Acid-Releasing Enzymes (AARE): Also known as acylpeptide hydrolases (APEH), these are highly conserved serine proteases.[4] Their primary function is to cleave N-terminally acylated amino acids from peptides.[5] Given that this compound is structurally an N-acylated amino acid, AAREs represent a primary candidate class for its hydrolysis.[6][7]

-

Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase responsible for degrading a range of bioactive fatty acid amides, most notably the endocannabinoid anandamide.[8][9] Research has demonstrated that FAAH can also function as an N-acyl amino acid hydrolase, suggesting it could potentially process this compound.[10][11]

-

Other Acylases and Hydrolases: The broader family of aminoacylases, which are involved in the hydrolysis and synthesis of N-acyl-amino acids, may also contain enzymes capable of this reaction.[12] For instance, porcine kidney acylase I has been shown to deacylate N-acylhomoserine lactones, demonstrating the potential for this class of enzymes to act on similar substrates.[13]

Experimental Workflow for Elucidating the Hydrolytic Activity

To identify the enzyme(s) responsible for the initial cleavage, a systematic approach combining in vitro screening and kinetic analysis is required.

Caption: Experimental workflow for identifying and characterizing the hydrolytic enzyme.

Protocol 1: In Vitro Hydrolysis Assay Using Tissue Homogenates

This protocol serves as a primary screen to identify tissues with significant hydrolytic activity, providing a basis for further investigation.

Rationale: Tissues with high metabolic capacity, such as the liver and kidney, are likely to contain the enzymes responsible for xenobiotic and lipid metabolism.

Methodology:

-

Tissue Preparation:

-

Harvest fresh tissue (e.g., mouse liver) and immediately place it in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA).

-

Mince the tissue and homogenize using a Dounce or Potter-Elvehjem homogenizer on ice.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris. The resulting supernatant (S9 fraction) contains cytosolic and microsomal enzymes.

-

Determine the total protein concentration of the S9 fraction using a Bradford or BCA assay.

-

-

Enzymatic Reaction:

-

Prepare reaction mixtures in microcentrifuge tubes. For a 100 µL final volume:

-

80 µL of S9 fraction (diluted in homogenization buffer to 1 mg/mL).

-

10 µL of 10x reaction buffer (e.g., 500 mM Tris-HCl, pH 7.4).

-

10 µL of 1 mM this compound stock solution (in DMSO) to start the reaction (final concentration: 100 µM).

-

-

Include a negative control (heat-inactivated S9 fraction) to account for non-enzymatic degradation.

-

Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

-

-

Sample Quenching and Extraction:

-

Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated myristic acid).

-

Vortex vigorously and centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Use a C18 reverse-phase column to separate the substrate and products.

-

Monitor the specific mass-to-charge ratio (m/z) transitions for this compound, myristic acid, and sarcosine in multiple reaction monitoring (MRM) mode to ensure specificity and sensitivity.

-

Self-Validation: The protocol's trustworthiness is ensured by including time-zero and heat-inactivated controls. A linear, time-dependent, and protein concentration-dependent formation of myristic acid and sarcosine confirms true enzymatic activity.

Protocol 2: Kinetic Analysis with a Recombinant Candidate Enzyme

Once a candidate enzyme (e.g., human AARE) is identified, this protocol allows for definitive confirmation and characterization of its catalytic efficiency.

Rationale: Using a purified recombinant enzyme eliminates confounding activities from other proteins in tissue homogenates and allows for the precise determination of kinetic parameters (Km, kcat), which are essential for establishing a true enzyme-substrate relationship.

Methodology:

-

Enzyme Expression and Purification:

-

Clone the cDNA of the candidate enzyme (e.g., human APEH) into an expression vector (e.g., pET-28a with a His-tag).

-

Express the protein in a suitable host, such as E. coli BL21(DE3).

-